5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole
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Overview
Description
The compound “5-(Azepan-1-yl)pentan-1-amine” is a chemical that has a similar structure to the one you mentioned . It has an empirical formula of C11H24N2 and a molecular weight of 184.32 . It is provided in solid form .
Synthesis Analysis
While specific synthesis methods for “5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole” are not available, similar compounds such as “2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol” have been synthesized experimentally using the Petasis reaction .Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms within the molecule. For “5-(Azepan-1-yl)pentan-1-amine”, the SMILES string representation is NCCCCCN1CCCCCC1 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, melting point, boiling point, and more. For “1-Azepan-1-yl-2-chloro-ethanone”, another similar compound, the molecular weight is 175.65600, the density is 1.112g/cm3, and the boiling point is 287.8ºC at 760 mmHg .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
A study by Rajanarendar et al. (2013) on the design, synthesis, and evaluation of novel dihydrobenzofuro isoxazolo azepin compounds revealed significant antimicrobial, potent anti-inflammatory, and analgesic activities. This research suggests the potential use of related compounds in developing new therapeutic agents for treating infections and inflammation (Rajanarendar et al., 2013).
Novel Heterocyclic Systems
Research by Astrat’ev et al. (2012) and Stepanov et al. (2012) demonstrated the synthesis of novel heterocyclic systems through unusual reactions involving nitro groups and nucleophilic displacement. These studies contribute to the advancement of organic chemistry by providing new methods for creating complex molecules with potential applications in various industries (Astrat’ev et al., 2012), (Stepanov et al., 2012).
Broad Spectrum Nitroheterocyclic Drugs
A comprehensive overview by Raether and Hänel (2003) on nitroheterocyclic drugs outlined their broad spectrum activity against protozoan and bacterial infections. This research emphasizes the importance of nitroheterocyclic compounds, including benzoxadiazole derivatives, in developing new treatments for a variety of infections (Raether & Hänel, 2003).
Monocyclic and Cascade Rearrangements
Makhova et al. (2004) investigated the monocyclic and cascade rearrangements of furoxan derivatives, providing insights into the synthesis of new heterocyclic systems. This research contributes to the understanding of the chemical behavior of such compounds and their potential applications in synthesizing new materials (Makhova et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O3/c13-8-7-9(16-5-3-1-2-4-6-16)12(17(18)19)11-10(8)14-20-15-11/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAQWGCPKOACRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole |
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